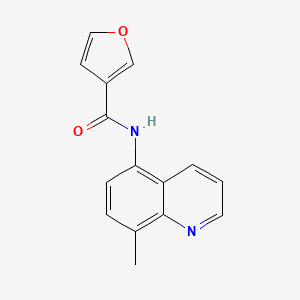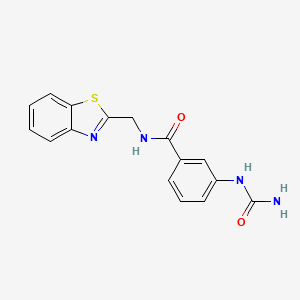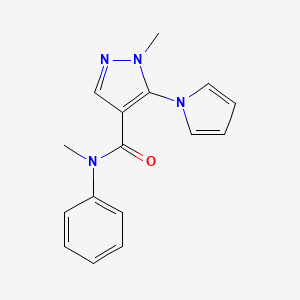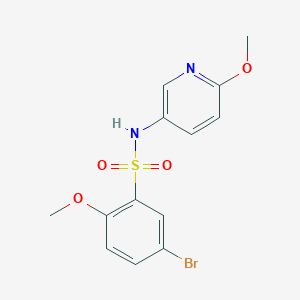![molecular formula C13H13N3O B7497840 N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7497840.png)
N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide, also known as MP-10, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. This compound belongs to the pyrazine family and is a white crystalline powder. MP-10 has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Mechanism of Action
The mechanism of action of N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide is not fully understood. However, it has been shown to interact with various molecular targets such as:
1. GABA-A Receptors: this compound has been shown to modulate the activity of GABA-A receptors, which are involved in the regulation of neurotransmission.
2. Dopamine Transporter: this compound has been shown to inhibit the activity of the dopamine transporter, which is involved in the reuptake of dopamine.
3. Voltage-Gated Ion Channels: this compound has been shown to interact with voltage-gated ion channels, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects such as:
1. Inhibition of Cancer Cell Growth: this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
2. Neuroprotective Effects: this compound has been shown to have neuroprotective effects by preventing the degeneration of dopaminergic neurons.
3. Analgesic Effects: this compound has been shown to have analgesic effects by reducing pain in animal models.
Advantages and Limitations for Lab Experiments
N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide has several advantages for lab experiments such as:
1. High Purity: this compound can be synthesized with high purity, which is essential for accurate and reproducible results in lab experiments.
2. Low Toxicity: this compound has low toxicity and can be used in in vitro and in vivo experiments without causing significant harm to cells or animals.
However, there are also limitations to the use of this compound in lab experiments such as:
1. Limited Solubility: this compound has limited solubility in water, which can make it difficult to use in certain experiments.
2. Lack of Specificity: this compound has been shown to interact with multiple molecular targets, which can make it difficult to determine the specific mechanism of action in certain experiments.
Future Directions
There are several future directions for the study of N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide such as:
1. Development of Novel Chemotherapeutic Agents: this compound can be used as a lead compound for the development of novel chemotherapeutic agents for the treatment of cancer.
2. Study of Neurological Disorders: this compound can be studied further for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
3. Development of Novel Analgesics: this compound can be used as a lead compound for the development of novel analgesics for the treatment of pain.
In conclusion, this compound is a chemical compound that has gained attention in the scientific community for its potential use in various research applications. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. It is important to continue studying this compound to fully understand its potential uses and limitations in scientific research.
Synthesis Methods
The synthesis of N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide involves the reaction of 3-methylbenzylamine with pyrazine-2-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent such as dichloromethane. The reaction mixture is then filtered and the resulting solid is recrystallized from a suitable solvent such as ethanol to obtain pure this compound.
Scientific Research Applications
N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide has been studied for its potential use in various research applications such as:
1. Cancer Research: this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has been studied as a potential chemotherapeutic agent for the treatment of various types of cancer.
2. Neurological Disorders: this compound has been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. It has been shown to have neuroprotective effects and can prevent the degeneration of dopaminergic neurons.
3. Pain Management: this compound has been studied for its potential use in the treatment of pain. It has been shown to have analgesic effects and can reduce pain in animal models.
Properties
IUPAC Name |
N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-10-3-2-4-11(7-10)8-16-13(17)12-9-14-5-6-15-12/h2-7,9H,8H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQANOIMFYROIAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[5-(2-amino-2-oxoethyl)sulfanyl-4-methyl-1,3-thiazol-2-yl]-2-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]benzamide](/img/structure/B7497757.png)

![N-benzyl-N,3-dimethyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide](/img/structure/B7497780.png)



![Methyl 4-[(3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbonyl)amino]benzoate](/img/structure/B7497812.png)
![N-[alpha-(p-Tolyl)benzyl]acetamide](/img/structure/B7497816.png)
![N-[(3-methylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B7497828.png)


![2-[(5-amino-4-cyclopropyl-1,2,4-triazol-3-yl)sulfanyl]-N-cyclohexyl-N-ethylacetamide](/img/structure/B7497863.png)

![[2-[[2-(4,6-dimethylpyrimidin-2-yl)-5-methylpyrazol-3-yl]amino]-2-oxoethyl] 5-bromo-1H-indole-2-carboxylate](/img/structure/B7497875.png)
